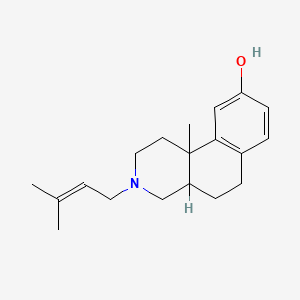
12-Methacryloyldodeylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Methacryloyldodeylphosphate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methacryloyldodeylphosphate typically involves multi-step organic reactions. One common method is the Pomeranz–Fritsch reaction, which is used to prepare isoquinoline derivatives. This reaction involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of isoquinoline derivatives from coal tar, followed by fractional crystallization and purification processes. The specific conditions and reagents used can vary depending on the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
12-Methacryloyldodeylphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Aplicaciones Científicas De Investigación
12-Methacryloyldodeylphosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 12-Methacryloyldodeylphosphate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor for various alkaloids.
Quinoline: An aromatic nitrogen compound with applications in the synthesis of antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its potential neuroprotective effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
81124-85-8 |
|---|---|
Fórmula molecular |
C19H27NO |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
10b-methyl-3-(3-methylbut-2-enyl)-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinolin-9-ol |
InChI |
InChI=1S/C19H27NO/c1-14(2)8-10-20-11-9-19(3)16(13-20)6-4-15-5-7-17(21)12-18(15)19/h5,7-8,12,16,21H,4,6,9-11,13H2,1-3H3 |
Clave InChI |
UBKGPRKTCCVVBP-UHFFFAOYSA-N |
SMILES |
CC(=CCN1CCC2(C(C1)CCC3=C2C=C(C=C3)O)C)C |
SMILES canónico |
CC(=CCN1CCC2(C(C1)CCC3=C2C=C(C=C3)O)C)C |
Key on ui other cas no. |
81124-85-8 |
Sinónimos |
9-hydroxy-10-methyl-3-(3-methyl-2-butenyl)-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline HMMBOI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















